Ginsenoside Rk3 Ginsenoside Rk3 Ginsenoside-Rk3 is a triterpenoid.
Ginsenoside Rk3 is a natural product found in Panax notoginseng and Panax ginseng with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0191336
InChI: InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1
SMILES: CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C
Molecular Formula: C36H60O8
Molecular Weight: 620.9 g/mol

Ginsenoside Rk3

CAS No.:

Cat. No.: VC0191336

Molecular Formula: C36H60O8

Molecular Weight: 620.9 g/mol

* For research use only. Not for human or veterinary use.

Ginsenoside Rk3 -

Molecular Formula C36H60O8
Molecular Weight 620.9 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1
Standard InChI Key AVXFIVJSCUOFNT-QXPABTKOSA-N
Isomeric SMILES CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C
SMILES CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C
Canonical SMILES CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C

Pharmacological Mechanisms of Ginsenoside Rk3

Modulation of PI3K/AKT Pathway

A primary mechanism through which Ginsenoside Rk3 exerts its therapeutic effects is via regulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. Research has demonstrated that Rk3 can bind directly to both PI3K and AKT proteins, with binding affinities (KD values) of 0.3844 mol/L and 2.53 × 10^-5 mol/L, respectively .

Molecular docking studies have revealed that Rk3 interacts with PI3K at SER39 and with AKT at THR217 and LYS162 via hydrogen bonds, with free binding energies of -7.4 and -10.2 kcal/mol . These specific molecular interactions result in significant decreases in phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT) levels, effectively suppressing this signaling cascade across multiple experimental models, both in vitro and in vivo .

AMPK/Akt Signaling Pathway in Metabolic Regulation

In metabolic disorders, particularly type 2 diabetes mellitus (T2DM), Ginsenoside Rk3 mediates hepatic gluconeogenesis and lipid accumulation by activating the AMP-activated protein kinase (AMPK)/Akt signaling pathway . This activation leads to:

  • Inhibition of hepatic gluconeogenesis through:

    • Activation of phosphorylated Akt (p-Akt)

    • Activation of phosphorylated FoxO1 (p-FoxO1)

    • Upregulation of GLUT2 expression

    • Inhibition of FoxO1, PEPCK, and G6pase protein expressions

Studies using AMPK and Akt inhibitors have confirmed the importance of this pathway in mediating the effects of Rk3, as these inhibitors significantly reversed Rk3-mediated improvements in hepatic gluconeogenesis and lipid accumulation .

Effects on Cell Cycle, Apoptosis, and Autophagy

Ginsenoside Rk3 demonstrates significant effects on fundamental cellular processes including cell cycle progression, apoptosis, and autophagy.

Regarding cell cycle regulation, Rk3 blocks the cell cycle at the G1 phase in hepatocellular carcinoma (HCC) and esophageal cancer cells . This effect is mediated through increased expression of P21 and decreased expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1 .

For apoptosis induction, Rk3 activates apoptotic pathways through multiple mechanisms including regulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), promotion of cytochrome c release, and activation of the caspase cascade, including cleaved Poly (ADP-ribose) polymerase (c-PARP) .

Rk3 also promotes autophagy in cancer cells as evidenced by increased autophagosome formation (observed via transmission electron microscopy) and upregulation of autophagy markers including increased LC3II/LC3I ratio, increased expression of ATG5, ATG7, ATG12, and Beclin 1, decreased expression of P62, and reduced phosphorylated mammalian target of rapamycin (p-mTOR)/mTOR ratio .

Interestingly, studies in esophageal cancer cells have shown that autophagy induced by Rk3 can enhance apoptosis, as the autophagy inhibitor 3-MA was able to partially abrogate Rk3-induced apoptosis .

Therapeutic Applications of Ginsenoside Rk3

Hepatocellular Carcinoma

Ginsenoside Rk3 has demonstrated significant anti-HCC efficacy in both in vitro and in vivo studies. In HCC cell lines (HepG2 and HCC-LM3), Rk3 significantly inhibited proliferation, blocked the cell cycle at the G1 phase, and induced both autophagy and apoptosis . These effects were also observed in animal models, including primary liver cancer mice and HCC-LM3 subcutaneous tumor-bearing mice.

Notably, the anti-HCC effects of Rk3 were superior to those of sorafenib, the first approved drug for advanced HCC treatment. Unlike sorafenib, which is associated with serious side effects including leukopenia, neutropenia, thrombocytopenia, and gastrointestinal and skin toxicity, Rk3 exhibited low toxicity in animal studies as evidenced by blood analysis and liver and kidney function tests .

Esophageal Cancer

Research has demonstrated that Rk3 possesses significant anti-esophageal cancer activity. In the Eca109 and KYSE150 cell lines, Rk3 was able to significantly repress cell proliferation and colony formation . In the KYSE150 xenograft model, Rk3 treatment led to obvious inhibition of tumor growth while exhibiting little toxicity to organs .

The anti-esophageal cancer activity of Rk3 was linked to its ability to trigger G1 phase arrest, induce apoptosis, promote autophagy, and block the PI3K/Akt/mTOR pathway .

Type 2 Diabetes Mellitus

Ginsenoside Rk3 has shown promising anti-T2DM effects in a high-fat-diet/streptozocin (HFD/STZ) induced model of T2DM in C57BL/6 mice and a high glucose-induced insulin resistance model of HepG2 cells . Treatment with Rk3 resulted in:

  • Reduced hyperglycemia

  • Lowered serum insulin and inflammation levels

  • Improved glucose tolerance and insulin resistance

  • Prevention of liver histological changes

  • Reduced lipid accumulation

The hypoglycemic effect of Rk3 appears to be partially mediated through the inhibition of hepatic gluconeogenesis, supported by the activation of p-Akt, p-FoxO1, and GLUT2, and inhibition of FoxO1, PEPCK, and G6pase protein expressions in the liver .

Nonalcoholic Steatohepatitis

Nonalcoholic steatohepatitis (NASH) has become one of the most significant causes of liver disease worldwide and can progress to cirrhosis and hepatocellular carcinoma. Research on C57BL/6 mice established as a NASH model has shown that Ginsenoside Rk3 administration significantly improved liver inflammation, lipid deposition, and fibrosis caused by a high-fat-high-cholesterol (HFHC) diet and CCl4 injection .

The beneficial effects of Rk3 on NASH were associated with inhibition of the PI3K/AKT signaling pathway, significant amendment of the abundance of short-chain fatty acids, and beneficial changes to the variety and composition of the intestinal microbiota .

Research Findings on Ginsenoside Rk3

Signaling PathwayKey Molecular InteractionsCellular EffectsReferences
PI3K/AKT- Binds to PI3K at SER39
- Binds to AKT at THR217 and LYS162
- Binding affinities: 0.3844 mol/L (PI3K), 2.53 × 10^-5 mol/L (AKT)
- Decreased p-PI3K and p-AKT levels
- Inhibition of cell proliferation
- Promotion of apoptosis and autophagy
AMPK/Akt- Activation of AMPK
- Activation of p-Akt
- Regulation of downstream targets
- Inhibition of hepatic gluconeogenesis
- Suppression of lipid accumulation
- Improved glucose tolerance
Cell Cycle- Increased P21 expression
- Decreased CDK4 and cyclin D1 expression
- G1 phase arrest
Apoptosis- Regulation of Bcl-2 family proteins
- Promotion of cytochrome c release
- Activation of caspase cascade
- Increased apoptotic cell death
Autophagy- Increased LC3II/LC3I ratio
- Increased ATG5, ATG7, ATG12, Beclin 1
- Decreased P62 and p-mTOR/mTOR
- Increased autophagosome formation
- Enhanced cellular degradation
Disease/ConditionExperimental ModelKey FindingsReferences
Hepatocellular Carcinoma- HepG2 and HCC-LM3 cells
- Primary liver cancer mice
- HCC-LM3 subcutaneous tumor-bearing mice
- Inhibited cancer cell proliferation
- Blocked cell cycle at G1 phase
- Induced autophagy and apoptosis
- Superior effects compared to sorafenib
- Low toxicity in animal studies
Esophageal Cancer- Eca109 and KYSE150 cells
- KYSE150 xenograft model
- Repressed cell proliferation
- Inhibited tumor growth
- Triggered G1 phase arrest
- Induced apoptosis and autophagy
- Exhibited little organ toxicity
Type 2 Diabetes Mellitus- HFD/STZ-induced T2DM in C57BL/6 mice
- High glucose-induced insulin resistance in HepG2 cells
- Reduced hyperglycemia
- Lowered serum insulin and inflammation
- Improved glucose tolerance
- Prevented liver histological changes
- Reduced lipid accumulation
Nonalcoholic Steatohepatitis- NASH model in C57BL/6 mice- Improved liver inflammation
- Reduced lipid deposition and fibrosis
- Inhibited PI3K/AKT signaling
- Amended short-chain fatty acid abundance
- Beneficial changes to intestinal microbiota

Current Research Challenges and Future Directions

Research Gaps

Despite promising preclinical findings, several challenges remain in Ginsenoside Rk3 research:

  • Limited human clinical trials: Current research on Rk3 is predominantly preclinical, with studies conducted in cell cultures and animal models. Human clinical trials are needed to confirm its efficacy and safety in patients.

  • Bioavailability and pharmacokinetics: More comprehensive studies on the absorption, distribution, metabolism, and excretion of Rk3 would enhance understanding of its optimal dosing and delivery methods.

  • Long-term effects: Studies examining the long-term effects of Rk3 administration would provide valuable insights into its sustained efficacy and safety profile.

Future Research Directions

Several promising avenues for future Ginsenoside Rk3 research include:

  • Exploration of additional therapeutic applications: Given Rk3's diverse mechanisms of action, investigation into its potential effects on other diseases, particularly those involving dysregulation of the PI3K/AKT pathway, could yield valuable insights.

  • Development of improved drug delivery systems: Research into novel delivery systems could enhance Rk3's bioavailability and targeted delivery to specific tissues.

  • Combination therapies: Studies examining the potential synergistic effects of Rk3 with existing medications could identify opportunities for enhanced therapeutic outcomes with reduced side effects.

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